

# An In-depth Technical Guide to Diethyl Chlorophosphate: Synonyms, Properties, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diethyl chlorophosphate*

Cat. No.: *B140194*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Diethyl chlorophosphate**, a versatile organophosphorus reagent, is a critical building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its synonyms and alternative names, detailed physicochemical and toxicological properties, and established experimental protocols for its synthesis and application as a phosphorylating agent. Special emphasis is placed on its role in the synthesis of bioactive molecules and its intrinsic activity as a cholinesterase inhibitor, the downstream effects of which are visually represented.

## Nomenclature and Identification

**Diethyl chlorophosphate** is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. A comprehensive list is provided in Table 1 to facilitate its identification.

Table 1: Synonyms and Alternative Names for **Diethyl Chlorophosphate**

| Type              | Name                                                                                                                                             |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | Diethyl phosphorochloridate                                                                                                                      |
| CAS Number        | 814-49-3                                                                                                                                         |
| Molecular Formula | C <sub>4</sub> H <sub>10</sub> ClO <sub>3</sub> P                                                                                                |
| Common Synonyms   | Diethyl phosphorochloridate, Diethyl phosphoryl chloride, Diethoxyphosphoryl chloride, O,O-Diethyl chlorophosphate                               |
| Other Names       | Chlorodioxyphosphine oxide, Chlorodiethylphosphate, Diethyl chlorophosphonate, Diethyl phosphorochloride, Phosphorochloridic acid, diethyl ester |

## Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **diethyl chlorophosphate** is presented in Table 2, providing essential data for its handling and characterization.

Table 2: Physicochemical and Spectroscopic Properties of **Diethyl Chlorophosphate**

| Property                                          | Value                                       | Reference                               |
|---------------------------------------------------|---------------------------------------------|-----------------------------------------|
| Molecular Weight                                  | 172.55 g/mol                                | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance                                        | Colorless to light yellow clear liquid      | <a href="#">[3]</a> <a href="#">[4]</a> |
| Odor                                              | Fruity                                      | <a href="#">[4]</a>                     |
| Boiling Point                                     | 60 °C at 2 mmHg; 81 °C at 6 mmHg            | <a href="#">[2]</a> <a href="#">[5]</a> |
| Density                                           | 1.194 g/mL at 25 °C                         | <a href="#">[2]</a>                     |
| Refractive Index (n <sub>20/D</sub> )             | 1.416                                       | <a href="#">[2]</a>                     |
| <sup>1</sup> H NMR (CDCl <sub>3</sub> , 300 MHz)  | δ 1.37 (t, J=6.0 Hz, 6H), 4.16-4.30 (m, 4H) | <a href="#">[5]</a>                     |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> , 75 MHz)  | δ 15.6 (d, J=7.5 Hz), 65.7 (d, J=6.8 Hz)    | <a href="#">[5]</a>                     |
| <sup>31</sup> P NMR (CDCl <sub>3</sub> , 121 MHz) | δ 4.5                                       | <a href="#">[5]</a>                     |

## Toxicological Data

**Diethyl chlorophosphate** is a highly toxic compound and a potent cholinesterase inhibitor. Appropriate safety precautions are imperative when handling this reagent. Key toxicological data are summarized in Table 3.

Table 3: Toxicological Properties of **Diethyl Chlorophosphate**

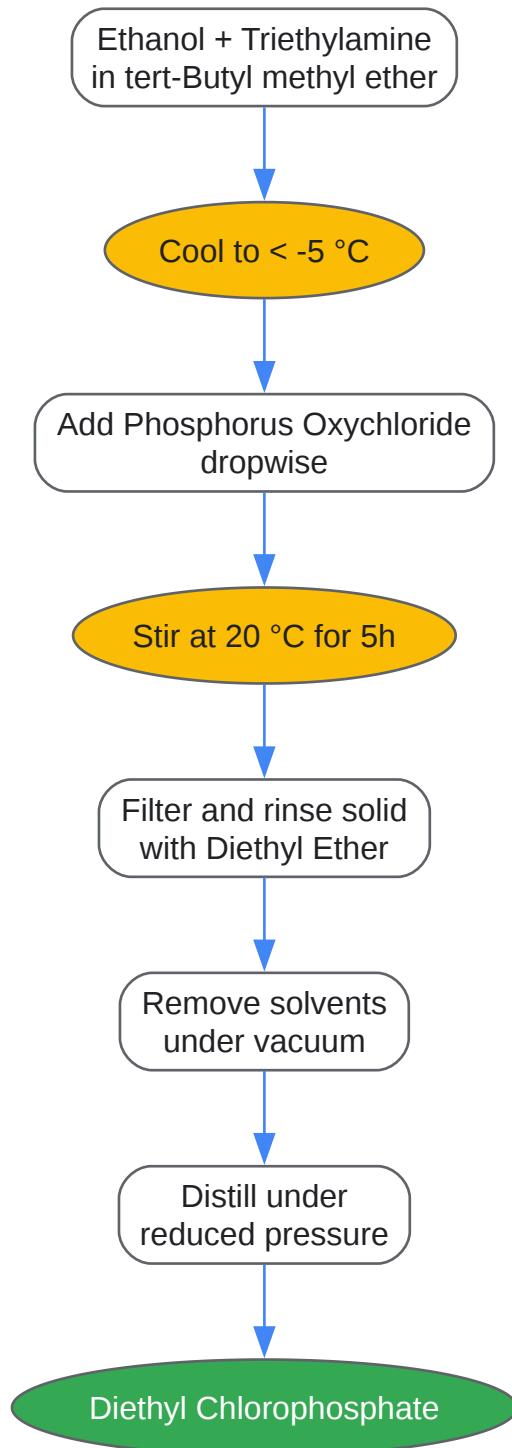
| Toxicity Metric  | Value           | Species/Route  | Reference                               |
|------------------|-----------------|----------------|-----------------------------------------|
| LD <sub>50</sub> | 11 mg/kg        | Rat, oral      | <a href="#">[6]</a> <a href="#">[7]</a> |
| LD <sub>50</sub> | 100 mg/kg       | Mouse, oral    | <a href="#">[6]</a>                     |
| LD <sub>50</sub> | 8 µL/kg         | Rabbit, dermal | <a href="#">[6]</a> <a href="#">[7]</a> |
| Draize test      | 500 mg/24H Mild | Rabbit, skin   | <a href="#">[6]</a>                     |

# Experimental Protocols

## Synthesis of Diethyl Chlorophosphate

A common laboratory-scale synthesis of **diethyl chlorophosphate** involves the reaction of phosphorus oxychloride with ethanol in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.<sup>[5]</sup>

### Materials:


- Phosphorus oxychloride (15.3 g, 100 mmol)
- Ethanol (9.67 g, 210 mmol)
- Triethylamine (21.3 g, 210 mmol)
- tert-Butyl methyl ether (75 mL)
- Diethyl ether

### Procedure:

- In a dry, four-necked 250 mL round-bottom flask equipped with a mechanical stirrer, thermometer, and an argon inlet, combine triethylamine and tert-butyl methyl ether at 20 °C.
- Add ethanol to the mixture.
- Cool the reaction mixture to below -5 °C using a cooling bath.
- Add phosphorus oxychloride dropwise via a syringe over 10 minutes, maintaining the temperature below -5 °C.
- After the addition is complete, remove the cooling bath and stir the resulting white suspension vigorously for 5 hours at 20 °C.
- Filter the mixture and rinse the solid with diethyl ether (3 x 100 mL).
- Remove the solvents from the filtrate under vacuum.

- Distill the crude product under reduced pressure to afford **diethyl chlorophosphate**.

The following diagram illustrates the general workflow for the synthesis of **diethyl chlorophosphate**.



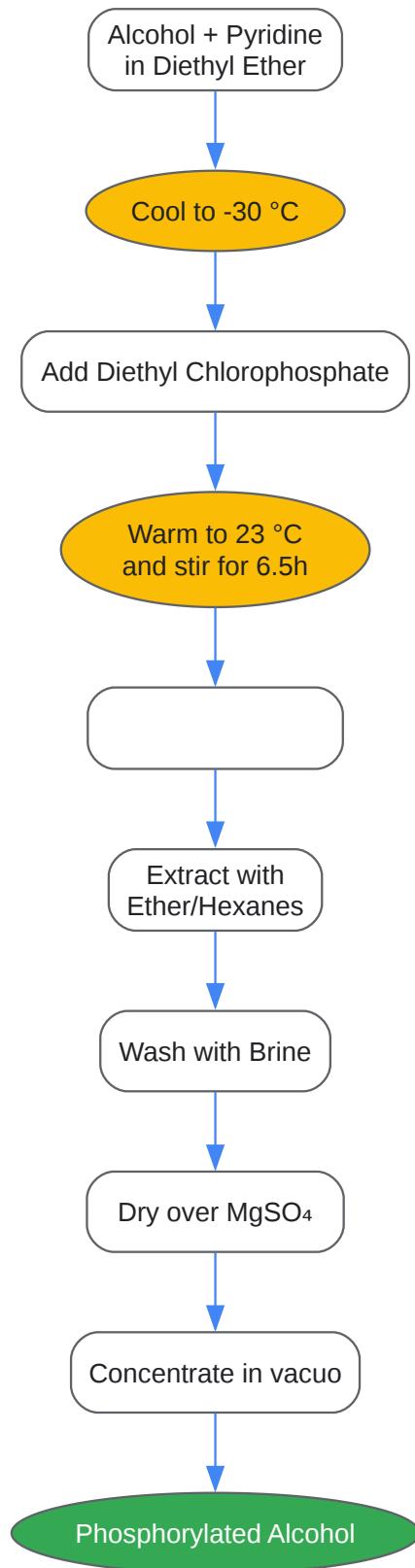
[Click to download full resolution via product page](#)

Diagram 1: Synthesis Workflow of **Diethyl Chlorophosphate**.

## Phosphorylation of Alcohols

**Diethyl chlorophosphate** is widely used for the phosphorylation of alcohols. A representative protocol for the synthesis of geranyl diethyl phosphate is detailed below.[8]

### Materials:


- Geraniol (12.3 g, 80.0 mmol)
- Pyridine (15.8 g, 200 mmol)
- Diethyl ether (60 mL)
- **Diethyl chlorophosphate** (20.7 g, 120 mmol)
- 1 M Sodium hydroxide solution
- Hexanes
- Brine
- Magnesium sulfate

### Procedure:

- To an argon-purged 500-mL round-bottom flask, add geraniol, pyridine, and diethyl ether.
- Cool the solution to -30 °C in a dry ice/acetone bath.
- While stirring vigorously, add **diethyl chlorophosphate** dropwise over 10 minutes.
- Remove the cooling bath and allow the reaction to warm to 23 °C and stir for 6.5 hours.
- Quench the reaction by adding ice-cold 1 M NaOH solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with a 1:1 mixture of diethyl ether and hexanes.

- Combine the organic layers and wash with brine.
- Dry the organic phase over magnesium sulfate, filter, and concentrate by rotary evaporation to yield the crude product.

The experimental workflow for the phosphorylation of an alcohol using **diethyl chlorophosphate** is depicted below.



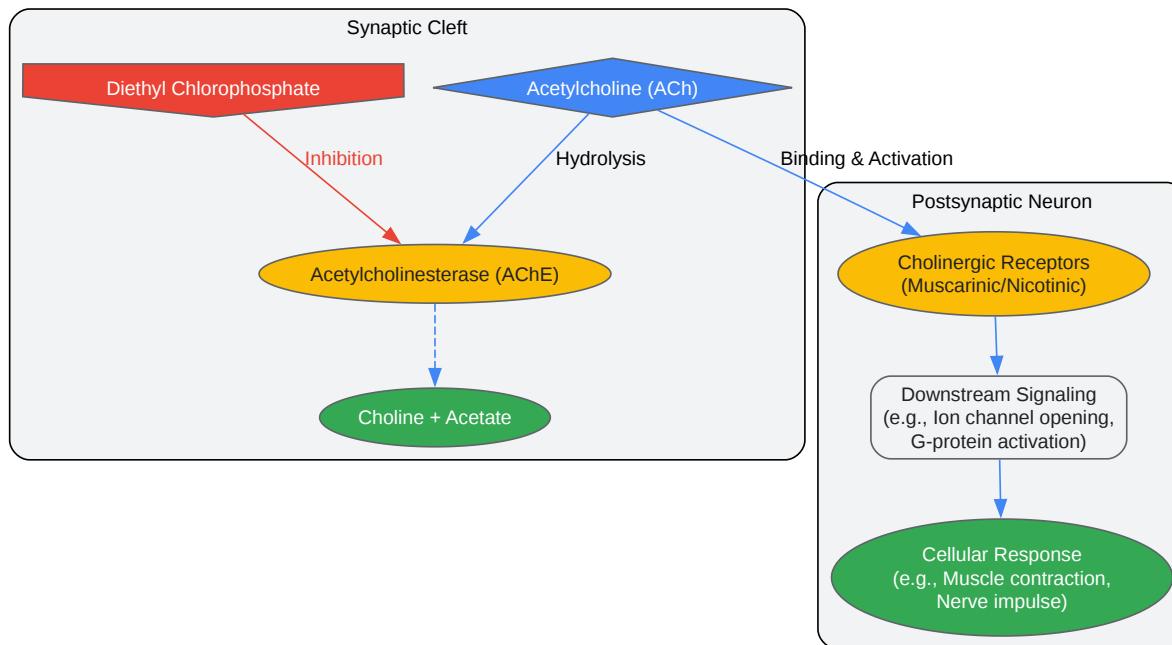

[Click to download full resolution via product page](#)

Diagram 2: Alcohol Phosphorylation Workflow.

# Applications in Drug Development and Biological Activity

**Diethyl chlorophosphate** is a key reagent in the synthesis of various biologically active molecules, including agrochemicals and pharmaceuticals.<sup>[3][7]</sup> Its utility stems from its ability to introduce a diethyl phosphate group onto a range of nucleophiles.

Furthermore, **diethyl chlorophosphate** itself is a potent inhibitor of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine.<sup>[8][9]</sup> Inhibition of acetylcholinesterase (AChE) leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is central to the action of many organophosphate pesticides and nerve agents. The downstream signaling cascade resulting from AChE inhibition is illustrated in the following diagram.



[Click to download full resolution via product page](#)

Diagram 3: Cholinesterase Inhibition Signaling Pathway.

## Conclusion

**Diethyl chlorophosphate** is an indispensable reagent in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. Its well-defined reactivity, coupled with a thorough understanding of its properties and handling requirements, enables its effective use in the development of novel and complex molecules. This guide provides a foundational resource for researchers and professionals working with this important chemical intermediate.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 2. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. rjpn.org [rjpn.org]
- 7. nbinno.com [nbino.com]
- 8. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 9. The inhibition of cholinesterase by diethyl phosphorochloridate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diethyl Chlorophosphate: Synonyms, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140194#diethyl-chlorophosphate-synonyms-and-alternative-names>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)